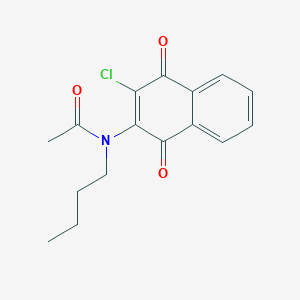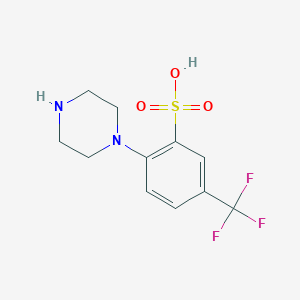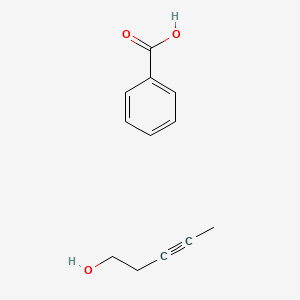
Benzoic acid;pent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;pent-3-yn-1-ol is a compound that combines the properties of benzoic acid and pent-3-yn-1-ol Benzoic acid is a simple aromatic carboxylic acid, while pent-3-yn-1-ol is an alkyne alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzoic Acid Preparation
Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
-
Pent-3-yn-1-ol Preparation
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2), nickel (Ni), palladium (Pd).
Catalysts: Vanadium pentoxide (V2O5), manganese and cobalt acetates, iron powder.
Major Products
Oxidation: Benzoyl peroxide, pent-3-ynoic acid.
Reduction: Benzyl alcohol, pent-3-ene-1-ol.
Substitution: Methyl benzoate, various pent-3-yn-1-ol derivatives.
Scientific Research Applications
Benzoic acid;pent-3-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;pent-3-yn-1-ol involves its interaction with various molecular targets and pathways:
Benzoic Acid: Acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Pent-3-yn-1-ol: Its mechanism of action is less well-studied, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Phenol: An aromatic compound with a hydroxyl group, similar to benzoic acid in its antimicrobial properties.
Benzyl Alcohol: A simple aromatic alcohol, similar to the reduced form of benzoic acid.
Pent-3-ene-1-ol: A reduced form of pent-3-yn-1-ol, similar in structure but with different reactivity.
Uniqueness
Benzoic acid;pent-3-yn-1-ol is unique due to its combination of aromatic and alkyne functionalities, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Properties
CAS No. |
132699-38-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzoic acid;pent-3-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6/h1-5H,(H,8,9);6H,4-5H2,1H3 |
InChI Key |
LQJDPQPUEOZTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


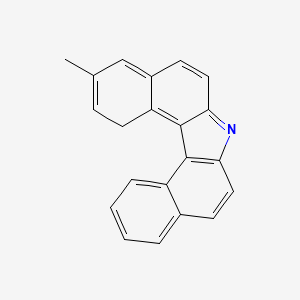
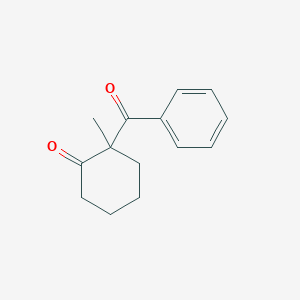
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
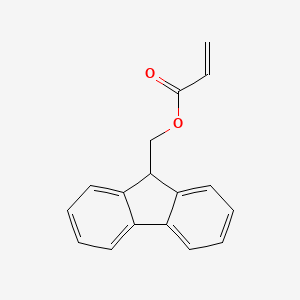
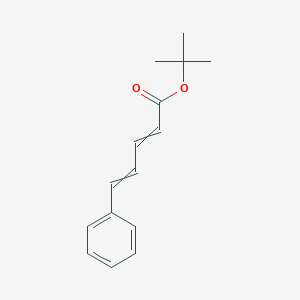
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
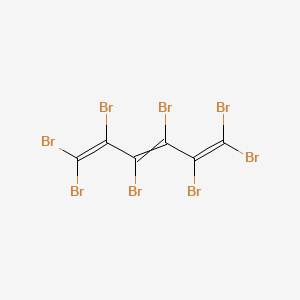
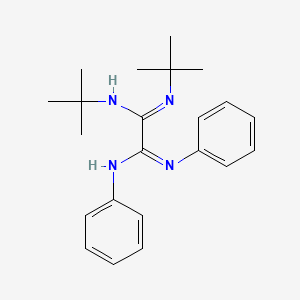
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
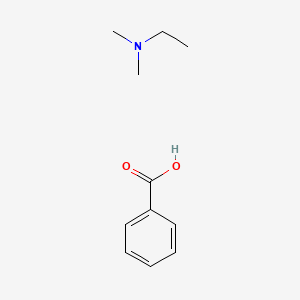
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
